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Compound of Interest

Compound Name: LY2828360

Cat. No.: B608722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LY2828360 with other relevant

cannabinoid receptor agonists, presenting experimental data that confirms its lack of

psychoactive effects typically associated with cannabinoid receptor 1 (CB1) activation. The

data is supported by detailed experimental protocols and visualizations to facilitate a clear

understanding of its pharmacological profile.

Executive Summary
LY2828360 is a potent and selective G protein-biased agonist for the cannabinoid receptor 2

(CB2). In contrast to non-selective cannabinoid agonists or CB1-selective agonists, LY2828360
demonstrates negligible binding affinity and functional activity at the CB1 receptor, the primary

mediator of cannabis-induced psychoactive effects. This high selectivity for the CB2 receptor,

which is primarily expressed in peripheral tissues and immune cells, underpins its therapeutic

potential for treating inflammatory and neuropathic pain without the central nervous system

side effects associated with CB1 activation. The following sections provide in-depth

comparative data and methodologies to substantiate this conclusion.

Data Presentation
The following tables summarize the quantitative data on the binding affinity (Ki) and functional

activity (EC50) of LY2828360 and a panel of comparator compounds at human CB1 and CB2

receptors.
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Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

Compound CB1 Ki (nM) CB2 Ki (nM)
Selectivity
(CB1/CB2)

Compound
Type

LY2828360 >1000[1] 40.3[1] >24.8
Selective CB2

Agonist

ACEA 1.4[2][3][4] >2000[2][5] ~0.0007
Selective CB1

Agonist

WIN55,212-2 1.9 3.7 0.51
Non-selective

Agonist

AM1710 - - -
Selective CB2

Agonist

GW405833 4772[6] 3.92[6] >1200
Selective CB2

Agonist

Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of

CB1 Ki to CB2 Ki. For some compounds, precise Ki values were not available in the searched

literature and are marked as "-".

Table 2: Comparative Cannabinoid Receptor Functional Activity (EC50, nM)

Compound CB1 EC50 (nM) CB2 EC50 (nM) Compound Type

LY2828360 >100,000[1]
~20 (approx. 87%

max stimulation)[6]
Selective CB2 Agonist

ACEA - - Selective CB1 Agonist

WIN55,212-2 - - Non-selective Agonist

AM1710 - - Selective CB2 Agonist

GW405833 16,100[6] 0.65[6] Selective CB2 Agonist
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Note: A lower EC50 value indicates greater potency in activating the receptor. For some

compounds, precise EC50 values were not available in the searched literature and are marked

as "-". The EC50 for LY2828360 at CB2 is an approximation based on the available data.

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing either human

CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells). Cells are harvested, homogenized in

a cold buffer, and centrifuged to isolate the membrane fraction. The protein concentration of

the membrane preparation is determined using a standard protein assay.

Competitive Binding: A fixed concentration of a radiolabeled cannabinoid ligand with high

affinity for the target receptor (e.g., [3H]CP55,940) is incubated with the cell membranes in

the presence of varying concentrations of the unlabeled test compound.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

sufficient time to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes and the bound radioligand. The filters are

washed with ice-cold buffer to remove any unbound radioligand.

Quantification: The amount of radioactivity retained on the filters is quantified using a liquid

scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its

dissociation constant for the receptor.
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cAMP Functional Assay
Objective: To determine the functional potency (EC50) of a test compound as an agonist or

antagonist at CB1 and CB2 receptors.

Methodology:

Cell Culture: Cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or

HEK293 cells) are cultured in appropriate media.

Assay Preparation: Cells are seeded into multi-well plates and grown to a suitable

confluency. Prior to the assay, the growth medium is replaced with a stimulation buffer.

Compound Treatment: Cells are pre-incubated with varying concentrations of the test

compound.

Adenylate Cyclase Stimulation: To measure agonist activity (for Gi-coupled receptors like

CB1 and CB2), adenylate cyclase is stimulated with forskolin to increase intracellular cyclic

adenosine monophosphate (cAMP) levels. The ability of the test compound to inhibit this

forskolin-induced cAMP production is then measured.

cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP

concentration is determined using a competitive immunoassay, such as a Homogeneous

Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA)

based kit.

Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition

of forskolin-stimulated cAMP levels against the log concentration of the test compound. The

EC50 value, representing the concentration of the agonist that produces 50% of its maximal

inhibitory effect, is calculated from these curves.

Mouse Tetrad Assay for Psychoactivity
Objective: To assess the in vivo CB1-mediated psychoactive effects of a compound. The tetrad

is a battery of four tests that are characteristic of CB1 receptor activation in mice.

Methodology:
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Animal Subjects: Male mice (e.g., C57BL/6 strain) are used. They are housed under

standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food

and water.

Drug Administration: The test compound (e.g., LY2828360), a positive control (a known CB1

agonist like THC or WIN55,212-2), and a vehicle control are administered to different groups

of mice, typically via intraperitoneal (i.p.) injection.

Behavioral Testing: At a predetermined time after injection (e.g., 30-60 minutes), the mice are

subjected to the following four tests:

Hypothermia: Rectal temperature is measured using a digital thermometer. A significant

decrease in body temperature compared to the vehicle-treated group indicates a positive

effect.

Analgesia: Nociceptive threshold is assessed using the tail-flick or hot-plate test. An

increase in the latency to respond to the thermal stimulus indicates analgesia.

Hypomotility: Spontaneous locomotor activity is measured by placing the mouse in an

open-field arena. The distance traveled and the number of line crossings are recorded. A

significant reduction in activity is indicative of hypomotility.

Catalepsy: The mouse's forepaws are placed on an elevated horizontal bar. The time the

mouse remains immobile in this position is measured. Immobility for a defined period (e.g.,

>20 seconds) is considered catalepsy.

Data Analysis: The results from each of the four tests are compared between the different

treatment groups using appropriate statistical analyses (e.g., ANOVA). A compound is

considered to have CB1-mediated psychoactive effects if it produces a significant effect in all

four components of the tetrad. Selective CB2 agonists like LY2828360 are not expected to

induce these tetrad effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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